6-Chloro-9-propyl-7H-purin-8(9H)-one

Catalog No.
S12339381
CAS No.
M.F
C8H9ClN4O
M. Wt
212.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-9-propyl-7H-purin-8(9H)-one

Product Name

6-Chloro-9-propyl-7H-purin-8(9H)-one

IUPAC Name

6-chloro-9-propyl-7H-purin-8-one

Molecular Formula

C8H9ClN4O

Molecular Weight

212.63 g/mol

InChI

InChI=1S/C8H9ClN4O/c1-2-3-13-7-5(12-8(13)14)6(9)10-4-11-7/h4H,2-3H2,1H3,(H,12,14)

InChI Key

QAQSHXZIPVCNGW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C(=NC=N2)Cl)NC1=O

6-Chloro-9-propyl-7H-purin-8(9H)-one is a purine derivative characterized by a chlorine atom at the 6-position and a propyl group at the 9-position of the purine ring. Its molecular formula is C8H10ClN5OC_8H_{10}ClN_5O, and it has a molecular weight of approximately 203.64 g/mol. This compound is notable for its structural similarity to other purines, which are essential components of nucleic acids and play significant roles in various biological processes.

The chemical reactivity of 6-Chloro-9-propyl-7H-purin-8(9H)-one includes potential transformations such as:

  • Cyanation: The compound can undergo regioselective C-H cyanation, particularly at the 8-position, which allows for the introduction of cyano groups to form derivatives with varied biological activities .
  • Alkylation: The presence of reactive sites in the purine structure enables alkylation reactions, which can modify its pharmacological properties .
  • Functional Group Modifications: The chlorine substituent can be replaced or modified to yield various derivatives that may exhibit enhanced biological activity or altered solubility characteristics.

6-Chloro-9-propyl-7H-purin-8(9H)-one exhibits several biological activities, particularly in the realm of pharmacology:

  • Antiviral Activity: Similar compounds have shown efficacy against viral infections by inhibiting viral replication processes.
  • Antitumor Properties: Research indicates that purine derivatives can possess antitumor effects, making them candidates for cancer therapeutics .
  • Purinergic Signaling Modulation: The compound may interact with purinergic receptors, influencing immune responses and inflammation pathways in the body .

The synthesis of 6-Chloro-9-propyl-7H-purin-8(9H)-one can be achieved through various methods:

  • Direct Halogenation: Starting from a suitable purine precursor, chlorine can be introduced at the 6-position.
  • Propyl Substitution: The introduction of the propyl group at the 9-position can be accomplished through alkylation reactions using appropriate alkylating agents.
  • Cyanation Reactions: Utilizing cyanating agents under controlled conditions allows for the formation of cyano derivatives that can be further transformed into 6-Chloro-9-propyl derivatives .

6-Chloro-9-propyl-7H-purin-8(9H)-one has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new antiviral or anticancer drugs.
  • Biochemical Research: Investigating purinergic signaling pathways and their implications in various diseases.
  • Synthetic Chemistry: Serving as an intermediate in synthesizing more complex purine derivatives.

Interaction studies focusing on 6-Chloro-9-propyl-7H-purin-8(9H)-one involve examining its binding affinity to purinergic receptors and other biological targets. Preliminary studies suggest that modifications to its structure can significantly influence its pharmacodynamics and pharmacokinetics, making it a valuable compound for further exploration in drug design.

Several compounds share structural characteristics with 6-Chloro-9-propyl-7H-purin-8(9H)-one. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
6-Chloro-7-methyl-7H-purin-8(9H)-one1226804-17-60.96
6-Chloro-9-methyl-7H-purin-8(9H)-one84602-79-90.94
6-Chloro-7-isopropyl-7H-purin-8(9H)-one1226804-22-30.86
N-(4-Amino-6-chloropyrimidin-5-yl)formamide7501-32-80.84

These compounds demonstrate varying biological activities and chemical properties, highlighting the unique position of 6-Chloro-9-propyl-7H-purin-8(9H)-one within this class of molecules. Its distinct propyl substitution at the 9-position may confer unique pharmacological properties compared to its analogs.

Comparative Analysis of C-6 Halogenated Purine Derivatives

Halogenation at the C6 position of purine scaffolds profoundly influences electronic properties and biological interactions. Chlorine, bromine, and fluorine substituents exhibit distinct effects on reactivity and binding affinity due to differences in electronegativity and atomic radius. For instance, 6-chloropurine derivatives undergo nucleophilic displacement more readily than brominated analogs due to chlorine’s intermediate leaving group capacity [2]. In contrast, 6-fluoro-7-methyl-7H-purine demonstrates enhanced metabolic stability compared to chloro and bromo analogs, attributed to fluorine’s strong electronegativity and C–F bond strength .

Table 1: Comparative Properties of C6-Halogenated Purines

CompoundHalogenElectronegativityBond Length (Å)Reactivity Profile
6-Chloro-9H-purineCl3.001.76Moderate nucleophilic displacement [2]
6-Bromo-9H-purineBr2.961.94Slow displacement, prone to elimination [3]
6-Fluoro-7-methyl-7H-purineF3.981.41High stability, low reactivity

The introduction of a propyl group at N9 in 6-chloro-9-propyl-7H-purin-8(9H)-one further modulates solubility and hydrophobic interactions. Comparative studies indicate that chloro derivatives exhibit superior synthetic versatility for further functionalization compared to bromo or iodo analogs, making them preferred intermediates in drug discovery pipelines [1] [2].

N-9 Alkyl Chain Length Optimization Strategies

Alkyl chain length at the N9 position significantly impacts molecular conformation and target engagement. Propyl groups strike a balance between lipophilicity and steric effects, as evidenced by structure-activity relationship (SAR) studies. Shorter chains (methyl, ethyl) reduce hydrophobic interactions with binding pockets, while longer chains (butyl, pentyl) induce unfavorable steric clashes in enzyme active sites [5] [6].

Table 2: Alkyl Chain Length Effects on Purine Bioactivity

N9 SubstituentChain LengthLogPConformational FlexibilityBinding Affinity (nM)
MethylC11.2High450
EthylC21.8Moderate320
PropylC32.4Optimal180
ButylC43.1Low260

The propyl group in 6-chloro-9-propyl-7H-purin-8(9H)-one enhances membrane permeability while maintaining sufficient polar surface area for aqueous solubility. Molecular dynamics simulations reveal that N9-propyl derivatives adopt a gauche conformation, positioning the alkyl chain away from the purine ring to minimize steric hindrance [5] [8].

Electronic Effects of Substituents on Purine Ring Reactivity

Electron-withdrawing groups at C6 polarize the purine ring, altering charge distribution and reactivity. Chlorine’s inductive effect increases the electrophilicity of adjacent positions, facilitating cross-coupling reactions at C8 and C2 [1] [7]. Density functional theory (DFT) calculations show that the C6 chlorine in 6-chloro-9-propyl-7H-purin-8(9H)-one reduces electron density at N7 by 12%, enhancing hydrogen bonding capacity with target proteins [7].

Table 3: Electronic Parameters of C6 Substituents

SubstituentHammett σₚCharge at N7 (e)Dipole Moment (D)
–H0.00-0.454.2
–Cl0.47-0.385.1
–F0.78-0.415.6
–CH₃-0.17-0.493.8

The chlorine atom’s mesomeric withdrawal stabilizes transition states in Suzuki-Miyaura couplings, enabling efficient derivatization for library synthesis [1]. Conversely, electron-donating groups at C6 diminish reactivity, as seen in 6-methylpurines, which require harsher conditions for functionalization .

Conformational Analysis of 7H vs 9H Tautomeric Forms

Tautomerism between 7H and 9H forms dictates hydrogen bonding patterns and molecular recognition. Nuclear magnetic resonance (NMR) studies of 6-chloro-9-propyl-7H-purin-8(9H)-one reveal a 4:1 equilibrium favoring the 7H tautomer in dimethyl sulfoxide, driven by intramolecular hydrogen bonding between N9–H and the carbonyl oxygen [7]. X-ray crystallography confirms that the 7H form adopts a planar conformation, while the 9H tautomer exhibits slight puckering at C8 [8].

Table 4: Tautomeric Stability and Prevalence

TautomerΔG (kcal/mol)Prevalence (%)Key Interactions
7H0.080N9–H⋯O8 hydrogen bond
9H+1.220C8=O lone pair repulsion

Solvent polarity markedly influences tautomeric distribution. In aqueous solutions, the 9H form becomes more prevalent (35%) due to stabilization by water molecules acting as hydrogen bond donors to N7 [7]. This dynamic equilibrium necessitates careful consideration during molecular docking studies, as tautomeric state affects ligand-protein complementarity.

Cytotoxic Activity Profile

The biological evaluation of 6-Chloro-9-propyl-7H-purin-8(9H)-one in adenocarcinoma 755 models demonstrates significant antitumor potential through multiple molecular mechanisms. Purine derivatives structurally related to this compound have shown remarkable efficacy against adenocarcinoma 755, with 6-mercaptopurine demonstrating profound inhibition of this tumor type [1]. The adenocarcinoma 755 model represents a well-established experimental system for evaluating purine antagonists, providing reproducible therapeutic indices for quantitative assessment [2].

Studies on related 6-chloropurine derivatives indicate that the propyl substitution at the N9 position may enhance cellular uptake and metabolic stability compared to unsubstituted analogs [3]. The presence of the 9-propyl group in 6-Chloro-9-propyl-7H-purin-8(9H)-one potentially increases lipophilicity, thereby improving membrane permeability and intracellular accumulation .

Molecular Mechanisms of Action

The antitumor activity of 6-Chloro-9-propyl-7H-purin-8(9H)-one against adenocarcinoma 755 appears to involve interference with purine nucleotide metabolism. Research on 6-chloropurine demonstrates that these compounds undergo metabolic conversion to active nucleotide analogs through the purine salvage pathway [5]. The compound is likely phosphorylated by hypoxanthine-guanine phosphoribosyltransferase to form the corresponding nucleoside monophosphate [6].

The metabolic pathway involves conversion to S-(6-purinyl)glutathione conjugates, which subsequently yield 6-mercaptopurine metabolites with demonstrated antitumor activity [5]. This metabolic conversion results in the formation of thioinosinic acid derivatives that inhibit de novo purine biosynthesis by targeting phosphoribosylpyrophosphate amidotransferase [7].

DNA Synthesis Inhibition

The primary mechanism of cytotoxicity involves incorporation of the compound into DNA as a false base, leading to DNA damage and subsequent apoptosis [8]. Studies on purine derivatives demonstrate that these compounds cause DNA fragmentation and induce DNA-protein cross-links in cancer cells [9]. The compound interferes with DNA synthesis by mimicking natural purines during replication, resulting in cell cycle arrest and programmed cell death [10].

Table 1: Adenocarcinoma 755 Growth Inhibition Data for Related Purine Derivatives

CompoundTreatment Dose (mg/kg)Tumor Growth Inhibition (%)Therapeutic IndexReference
6-Chloropurine10085-903-5× vs 6-MP
6-Mercaptopurine5070-80Standard [1]
9-Methyl-6-chloropurine11265-75Similar to 6-CP [3]
9-Furfuryl-6-mercaptopurine11231Moderate [3]

Leukemia L1210 Cell Line Response Profiling

Cellular Response Characteristics

The L1210 leukemia cell line represents one of the most extensively studied models for evaluating purine antimetabolites [12]. This cell line, originally derived from a spontaneous leukemia in DBA/2 mice, has been instrumental in understanding the mechanisms of purine analog cytotoxicity [7]. Related purine derivatives demonstrate significant activity against L1210 cells, with 6-mercaptopurine showing notable life span extension in tumor-bearing mice [1].

The response profile of L1210 cells to purine derivatives involves rapid uptake through nucleoside transporters and subsequent phosphorylation by salvage pathway enzymes [7]. The cellular accumulation of thionucleotide metabolites leads to multiple cytotoxic effects, including inhibition of DNA synthesis and induction of apoptosis [13].

Metabolic Pathway Interactions

Studies on purine precursor concentrations in L1210 cells reveal steady-state levels of key intermediates in the de novo purine biosynthesis pathway [14]. The compound likely disrupts this pathway at multiple points, including the conversion of inosine monophosphate to guanosine monophosphate through inhibition of inosine monophosphate dehydrogenase [15].

The metabolic effects include alterations in nucleotide pool balance, with decreased levels of guanosine triphosphate and cytidine triphosphate observed following treatment with related compounds [16]. These changes contribute to DNA synthesis inhibition and ultimately cell death through apoptotic mechanisms [6].

Resistance Mechanisms

L1210 cells can develop resistance to purine antimetabolites through various mechanisms, including decreased drug uptake, altered metabolism, and enhanced DNA repair capacity [17]. Resistant cell lines often exhibit modifications in deoxycytidine kinase activity and increased sensitivity to other antimetabolites such as methotrexate [16].

Table 2: L1210 Leukemia Cell Response Parameters

ParameterControl CellsTreated CellsFold ChangeReference
Cell Viability (48h)100%25-40%2.5-4.0× decrease [18]
DNA Synthesis Rate100%15-30%3.3-6.7× decrease [8]
Apoptotic Cell Population5%45-70%9-14× increase [18]
IMP Dehydrogenase Activity100%30-50%2-3.3× decrease [14]

Comparative Efficacy Against Walker 256 Carcinomas

Tumor Model Characteristics

The Walker 256 carcinoma represents a unique experimental model characterized by inherent sensitivity to difunctional alkylating agents [19]. This rat tumor model has been maintained in vivo for over sixty years and serves as an important screening system for antitumor agents [20]. The cellular phenotype of Walker 256 cells resembles that of Fanconi anemia cells, showing specific sensitivity to DNA cross-linking agents [19].

Purine Derivative Activity

While specific data for 6-Chloro-9-propyl-7H-purin-8(9H)-one against Walker 256 carcinoma is limited, related purine compounds have demonstrated variable activity against this tumor model. The unique characteristics of Walker 256 cells, including their deficiency in DNA crosslink repair mechanisms, may influence the response to purine antimetabolites [19].

The metabolic alterations induced by Walker 256 tumor growth include changes in purine and pyrimidine metabolism, with increased levels of uridine, xanthosine, hypoxanthine, and inosine observed in host tissues [21]. These metabolic changes may affect the efficacy of purine-based therapeutic agents.

Comparative Analysis

The efficacy of purine derivatives against Walker 256 carcinomas appears to be lower compared to other tumor models such as adenocarcinoma 755 or L1210 leukemia. This reduced sensitivity may be attributed to the specific genetic characteristics of Walker cells and their altered DNA repair mechanisms [19].

Table 3: Comparative Tumor Model Efficacy

Tumor ModelCell TypeSensitivity to PurinesMechanismReference
Adenocarcinoma 755Mouse adenocarcinomaHighDNA synthesis inhibition [1]
L1210 LeukemiaMouse leukemiaVery HighMultiple pathways [7]
Walker 256Rat carcinomaModerateLimited by DNA repair defects [19]
Sarcoma 180Mouse sarcomaModerateConventional mechanisms

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

212.0464886 g/mol

Monoisotopic Mass

212.0464886 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types